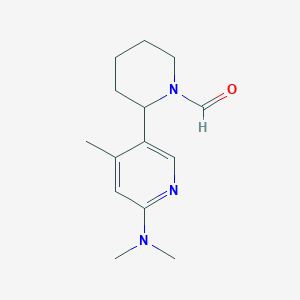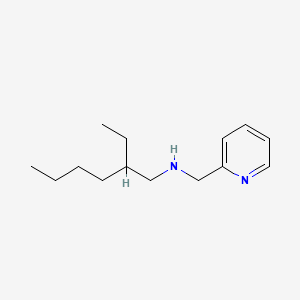
N,N-diethylethanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethylethanamine; dihydrochloride is a chemical compound known for its versatile applications in various fields. It is a derivative of ethanamine, where two ethyl groups are attached to the nitrogen atom. This compound is commonly used in organic synthesis and as a reagent in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: N,N-Diethylethanamine; dihydrochloride can be synthesized through the alkylation of ethanamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of N,N-diethylethanamine; dihydrochloride involves the continuous flow process where ethanamine is reacted with ethyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Types of Reactions:
Oxidation: N,N-Diethylethanamine; dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N,N-Diethylethanamine N-oxide.
Reduction: Ethanamine.
Substitution: Various substituted ethanamines depending on the electrophile used.
科学研究应用
N,N-Diethylethanamine; dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N,N-diethylethanamine; dihydrochloride involves its ability to act as a nucleophile in chemical reactions. The nitrogen atom in the compound can donate a pair of electrons to electrophiles, facilitating various chemical transformations. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.
相似化合物的比较
N,N-Dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.
N-Ethylethanamine: Contains only one ethyl group attached to the nitrogen atom.
Triethylamine: Contains three ethyl groups attached to the nitrogen atom.
Uniqueness: N,N-Diethylethanamine; dihydrochloride is unique due to its specific ethyl group substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various applications.
属性
分子式 |
C6H17Cl2N |
|---|---|
分子量 |
174.11 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H15N.2ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;2*1H |
InChI 键 |
ONRJOUQWHXGLIG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B11821443.png)


![N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11821476.png)


![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)
![4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)

![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)

